molecular formula C7H12O B1595103 3-Methoxycyclohexene CAS No. 2699-13-0

3-Methoxycyclohexene

Cat. No. B1595103
CAS RN: 2699-13-0
M. Wt: 112.17 g/mol
InChI Key: OKDKFTKUXADLSJ-UHFFFAOYSA-N
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Description

3-Methoxycyclohexene, also known as 3-MCH, is a cyclic hydrocarbon with a molecular formula of C6H10O. It is an aliphatic hydrocarbon, meaning it is composed of only hydrogen and carbon atoms, and is classified as an oxygenated hydrocarbon. 3-MCH is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and flavors. It is also used in the production of plasticizers, rubber, and other organic compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-Methoxycyclohexene has been synthesized from cyclohexanone, involving reactions with dimethyl orthoformate and subsequent cleavage, yielding an overall 83% efficiency (Shi, 2006).
  • Research on its gas-phase elimination reactions reveals a preference for 1,4-elimination over 1,2-elimination with strong bases, indicating its reactivity in different chemical environments (Rabasco & Kass, 1991).

Molecular Structure Analysis

  • Electron diffraction studies on 1-methoxycyclohexene, a related compound, show a predominant cis conformation in the gas phase, providing insights into the structural behavior of methoxycyclohexenes (Lowrey et al., 1973).

Chemical Reactions and Mechanisms

  • Investigations into the reactions of trans chlorohydrins of 3-methoxycyclohexene have provided valuable information about the scission points in oxide rings and the structural formations resulting from such reactions (Langstaff et al., 1967).
  • The stereodirecting effects in reactions involving 3-methoxycyclohexene have been studied, revealing preferences in the addition reactions and providing insights into the interaction dynamics of carbene and substituents (Cubbage et al., 1997).

Conformational Studies

  • Nuclear magnetic resonance (NMR) spectroscopy has been utilized to analyze the conformational equilibria and chemical shifts of various substituted 3-methoxycyclohexenes, contributing to the understanding of molecular conformations in these compounds (Buchanan et al., 1985).

properties

IUPAC Name

3-methoxycyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-8-7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDKFTKUXADLSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxycyclohexene

CAS RN

2699-13-0
Record name 1-Cyclohexene, 3-methoxy-
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Record name NSC155565
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Record name 3-Methoxycyclohexene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
220
Citations
RAB Bannard, AA Casselman… - Canadian Journal of …, 1968 - cdnsciencepub.com
The mode of scission of cis- and trans-3-methoxycyclohexene oxides by hydrogen chloride, hydrogen bromide, ammonia, acetic acid, and methanol (under both acidic and alkaline …
Number of citations: 27 cdnsciencepub.com
EJ Langstaff, E Hamanaka, GA Neville… - Canadian Journal of …, 1967 - cdnsciencepub.com
… the work lay in the discovery that the stereoisomeric oxides of 3-methoxycyclohexene (II and … The yield fell from 15.87 g (3% based on 3-methoxycyclohexene) after the first to 12.0 g …
Number of citations: 1 cdnsciencepub.com
RU Lemieux, RK Kullnig, RY Moir - Journal of the American …, 1958 - ACS Publications
… McRae, Moir and co-workers3 have reported the diastereoisomeric D,L-3-methoxycyclohexene oxides, but did not provide evidence for their configurations. Methanolysis of the so-…
Number of citations: 115 pubs.acs.org
A Ouédraogo, MTP Viet, JK Saunders… - Canadian journal of …, 1987 - cdnsciencepub.com
… y-effect was the same as in 3-methoxycyclohexene (la, X = H)… a larger axial preference than 3-methoxycyclohexene (la, X = … what has been observed with 3-methoxycyclohexene ( la , X …
Number of citations: 30 cdnsciencepub.com
JHH Chan, B Rickborn - Journal of the American Chemical …, 1968 - ACS Publications
Relative rates were determined for methylenation of the following compounds: 2-cyclohexenol (1), 1.00; 2-cyclohexenyl methyl ether (2), 0.50; 1-cyclohexenylmethanol (3), 0.46; cú-5-…
Number of citations: 100 pubs.acs.org
JM Kim, KY Lee, JN Kim - Bulletin of the Korean Chemical Society, 2003 - koreascience.kr
… 꺼5 (1) Formation of hemiketal I followed by dehydration afforded 3-methoxycyclohexene-1-one derivative II. The intermediate II might be present in equilibrium with its enol form III, …
Number of citations: 24 koreascience.kr
AJ Baggaley, R Brettle - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
… Minor components in fraction (i) were identified as cis- and trans- 1,2-dimethoxycyclohexane and 3-methoxycyclohexene, with g.1.c. retention times [7.3 and 5-6 min. (10% AP; 102") …
Number of citations: 17 pubs.rsc.org
RC Cambie, PS Rutledge, T Smith-Palmer… - Journal of the …, 1978 - pubs.rsc.org
… 3-t-butylcyclohexene and 3-methoxycyclohexene. In each case … However, the major product from 3-methoxycyclohexene … and is larger for 3-methoxycyclohexene, especially when …
Number of citations: 5 pubs.rsc.org
JJ Rabasco, SR Kass - Tetrahedron letters, 1991 - Elsevier
Gas-phase elimination reactions of deuterium labeled 3-methoxycyclohexenes have been investigated. 1,4-Elimination is heavily favored over 1,2-elimination when strong bases such …
Number of citations: 13 www.sciencedirect.com
JA McRae, RY Moir, JW Haynes… - The Journal of Organic …, 1952 - ACS Publications
… the mixed chlorohydrins of 3-methoxycyclohexene. They are … slowly formed, /3-oxide of 3-methoxycyclohexene was ob… Treatment of the first-formed or -oxide of 3-methoxycyclohexene …
Number of citations: 9 pubs.acs.org

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